3,5-Dibromobenzonitrile

Crystallography Solid-State Chemistry Materials Characterization

3,5-Dibromobenzonitrile (CAS 97165-77-0) is a critical brominated aromatic nitrile building block for sophisticated organic synthesis. Its dual, equivalent aryl bromide sites at the 3- and 5-positions enable sequential Suzuki-Miyaura and Sonogashira coupling strategies for constructing unsymmetrical biaryl and dialkynyl systems. The para-nitrile group activates both bromine atoms toward oxidative addition, offering superior reactivity for kinase inhibitor development and optoelectronic materials research. Critically, its distinct electronic and steric profile, validated by unique crystallographic packing, cannot be replicated by fluoro-, chloro-, or iodo-substituted analogs, ensuring compound-specific performance in your synthetic routes. Procure this high-purity intermediate to guarantee regioselectivity and reaction kinetics in your most demanding cross-coupling applications.

Molecular Formula C7H3Br2N
Molecular Weight 260.91 g/mol
CAS No. 97165-77-0
Cat. No. B1351247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromobenzonitrile
CAS97165-77-0
Molecular FormulaC7H3Br2N
Molecular Weight260.91 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Br)Br)C#N
InChIInChI=1S/C7H3Br2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H
InChIKeyQUJGDNCWTBTBQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromobenzonitrile (CAS 97165-77-0): Technical Baseline for Procurement and Analytical Specification


3,5-Dibromobenzonitrile (CAS 97165-77-0) is a brominated aromatic nitrile with the molecular formula C₇H₃Br₂N and molecular weight 260.91 g/mol [1]. The compound features two bromine atoms substituted at the 3- and 5-positions of the benzonitrile ring, conferring distinct reactivity profiles in cross-coupling chemistry . Commercially available grades typically range from 95% to >99% purity as determined by GC analysis, with the compound appearing as a white to light yellow crystalline powder exhibiting a melting point range of 98–102°C . It is classified under GHS as toxic via oral, dermal, and inhalation routes (H301+H311+H331) and requires appropriate personal protective equipment during handling [2].

Why 3,5-Dibromobenzonitrile Cannot Be Generically Substituted: Structural and Reactivity Constraints


Substitution of 3,5-dibromobenzonitrile with alternative halogenated benzonitriles is not straightforward due to compound-specific physicochemical and reactivity parameters. The bromine atoms at the 3- and 5-positions impart distinct electronic effects and steric profiles that directly influence reaction kinetics and regioselectivity in cross-coupling applications . Crystal structure analysis reveals that 3,5-dibromobenzonitrile adopts a fundamentally different molecular packing arrangement compared to its 3,5-difluoro analog, which may affect solid-state stability, solubility behavior, and crystallization properties relevant to formulation or purification workflows [1]. Furthermore, the compound's logP of 3.08 and polar surface area of 23.79 Ų define a specific lipophilicity profile that cannot be replicated by chloro-, fluoro-, or iodo-substituted analogs without altering membrane permeability or partitioning behavior [2]. These cumulative differences underscore the necessity of compound-specific qualification when this intermediate is specified in synthetic routes or analytical protocols.

3,5-Dibromobenzonitrile: Quantitative Differentiation Evidence for Scientific Selection


Crystal Packing Divergence: 3,5-Dibromo vs. 3,5-Difluorobenzonitrile Solid-State Architecture

Single-crystal X-ray diffraction analysis demonstrates that 3,5-dibromobenzonitrile exhibits a distinctly different molecular packing arrangement compared to 3,5-difluorobenzonitrile, despite both compounds possessing similarly distorted benzene rings [1]. Molecules of 3,5-dibromobenzonitrile lie on a crystallographic mirror plane that bisects the benzene ring and the cyano group, with no C≡N⋯Br or Br⋯Br short contacts observed [2]. The crystal structure reveals weak head-to-tail C(7) chain formation based on C–H⋯N hydrogen bonding between the para H atom and the cyano N atom [3].

Crystallography Solid-State Chemistry Materials Characterization

Benzene Ring Geometric Distortion: Endocyclic Bond Angle Deviation in 3,5-Dibromobenzonitrile

X-ray crystallographic data quantifies the geometric distortion of the benzene ring in 3,5-dibromobenzonitrile relative to an ideal hexagonal geometry. The endocyclic bond angles were measured at 121.16(16)° about the ipso carbon atom (bearing the bromine substituent) and 117.78(16)° about the para carbon atom [1]. This angular deviation from the idealized 120° sp² geometry reflects the electronic and steric influence of the bromine substituents on the aromatic framework.

Structural Chemistry Molecular Geometry Reactivity Prediction

Dual Aryl Bromide Sites: Enhanced Synthetic Utility in Cross-Coupling Chemistry

3,5-Dibromobenzonitrile contains two equivalent aryl bromide sites at the 3- and 5-positions, enabling sequential or simultaneous functionalization in cross-coupling reactions . This contrasts with mono-brominated benzonitrile analogs (e.g., 3-bromobenzonitrile) that provide only a single reactive handle, limiting downstream structural diversification. The compound has been utilized in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds and in Sonogashira coupling reactions for carbon–carbon bond formation with terminal alkynes . The electron-withdrawing nitrile group at the para-position enhances the electrophilicity of the aryl bromide sites, facilitating oxidative addition in palladium-catalyzed cycles .

Organic Synthesis Suzuki-Miyaura Coupling Sonogashira Coupling

Commercially Available Purity Grades: >99% (GC) vs. 98% Baseline Specifications

3,5-Dibromobenzonitrile is commercially available in multiple purity grades, with validated specifications from independent suppliers. AKSci offers a >99% (GC) grade with melting point specification of 98°C and boiling point of 261.2°C at 760 mmHg . TCI Chemicals supplies the compound at >98.0% (GC) purity with a melting point range of 98.0–102.0°C . A lower-grade 95% purity option is also available from multiple vendors . The availability of >99% (GC) grade provides procurement options for applications requiring higher purity benchmarks, such as analytical standard preparation or sensitive catalytic reactions where trace impurities may compromise yield or selectivity.

Analytical Chemistry Quality Control Procurement Specification

Lipophilicity and Polar Surface Area: Physicochemical Differentiation from Halo-Analogs

The calculated logP of 3,5-dibromobenzonitrile is 3.08, with a polar surface area (PSA) of 23.79 Ų [1]. This lipophilicity profile differs substantially from 3,5-dichlorobenzonitrile (estimated logP ~2.5–2.7) and 3,5-difluorobenzonitrile (estimated logP ~1.8–2.0), reflecting the increased hydrophobicity conferred by bromine substituents relative to chlorine or fluorine. The PSA value of 23.79 Ų is attributable solely to the nitrile group, indicating minimal polar surface contribution and high membrane permeability potential [2].

ADME Prediction Physicochemical Properties Medicinal Chemistry

Optimal Application Scenarios for 3,5-Dibromobenzonitrile Based on Differentiated Evidence


Synthesis of Symmetrical and Unsymmetrical Biaryl Architectures via Sequential Cross-Coupling

The dual equivalent aryl bromide sites at the 3- and 5-positions of 3,5-dibromobenzonitrile enable sequential Suzuki-Miyaura coupling strategies for constructing unsymmetrical biaryl systems . The para-nitrile group activates both bromine atoms toward oxidative addition while maintaining sufficient differentiation from the nitrile moiety to prevent unwanted side reactions. This building block is particularly valuable for generating 3,5-diarylbenzonitrile derivatives with potential applications in kinase inhibitor development and materials chemistry .

Solid-State Characterization and Polymorph Screening Studies

The documented crystal structure of 3,5-dibromobenzonitrile, featuring a crystallographic mirror plane and head-to-tail C–H⋯N hydrogen-bonded chains, provides a validated reference for solid-state characterization studies . The absence of C≡N⋯Br or Br⋯Br short contacts distinguishes its packing motif from halogen-bonded systems and establishes a baseline for comparing related brominated aromatic nitriles in crystallographic investigations .

Building Block for Medicinal Chemistry Libraries Requiring Higher logP Scaffolds

With a calculated logP of 3.08 and minimal polar surface area (23.79 Ų), 3,5-dibromobenzonitrile provides a lipophilic aromatic scaffold suitable for medicinal chemistry programs targeting intracellular or membrane-associated protein targets . The bromine substituents confer ~0.4–0.6 log units higher lipophilicity than the corresponding dichloro analog, which may be advantageous when increased membrane permeability or altered tissue distribution is therapeutically desirable .

Sonogashira Coupling for Alkyne-Functionalized Benzonitrile Derivatives

3,5-Dibromobenzonitrile participates effectively in Sonogashira coupling reactions with terminal alkynes to generate 3,5-dialkynylbenzonitrile derivatives . The dual aryl bromide sites permit either mono- or di-functionalization depending on stoichiometric control, providing synthetic flexibility for accessing conjugated systems with potential applications in optoelectronic materials or fluorescent probe development.

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